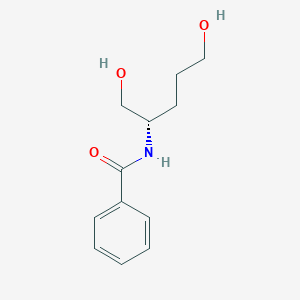

(S)-N-(1,5-dihydroxypentan-2-yl)benzamide

Description

BenchChem offers high-quality (S)-N-(1,5-dihydroxypentan-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-(1,5-dihydroxypentan-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2S)-1,5-dihydroxypentan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c14-8-4-7-11(9-15)13-12(16)10-5-2-1-3-6-10/h1-3,5-6,11,14-15H,4,7-9H2,(H,13,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGWJXIMZBGAFZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659076 | |

| Record name | N-[(2S)-1,5-Dihydroxypentan-2-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296766-74-0 | |

| Record name | N-[(1S)-4-Hydroxy-1-(hydroxymethyl)butyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296766-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2S)-1,5-Dihydroxypentan-2-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-N-(1,5-dihydroxypentan-2-yl)benzamide: A Potential Scaffold for Drug Discovery

Abstract

(S)-N-(1,5-dihydroxypentan-2-yl)benzamide (CAS Number: 296766-74-0) is a chiral molecule featuring a benzamide moiety linked to a 1,5-dihydroxypentan-2-yl backbone. While specific research on this particular compound is not extensively available in the public domain, its structural components suggest significant potential for applications in drug discovery and development. The benzamide scaffold is a well-established pharmacophore present in a multitude of approved drugs and clinical candidates, known for its diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and potential biological evaluation of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, drawing upon established methodologies for analogous structures. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and practical framework for investigating this and related molecules.

Introduction: The Benzamide Scaffold and Chiral Diols in Medicinal Chemistry

The benzamide functional group is a cornerstone in medicinal chemistry, renowned for its ability to participate in various biological interactions, including hydrogen bonding and aromatic interactions. This versatility has led to the development of benzamide-containing drugs with a wide range of therapeutic applications, including anti-cancer agents, neuroleptics, and anti-diabetics.[1][3][4][5] The incorporation of a chiral 1,5-dihydroxypentan-2-yl moiety introduces stereospecificity and hydroxyl groups that can serve as crucial hydrogen bond donors and acceptors, potentially enhancing binding affinity and selectivity for biological targets. The stereochemistry at the C2 position is expected to be a critical determinant of biological activity, a common feature in chiral drug candidates.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be approached via two primary routes:

-

Route A: Direct Amide Coupling: This involves the reaction of (S)-2-aminopentane-1,5-diol with benzoic acid in the presence of a suitable coupling agent.

-

Route B: Acylation with Benzoyl Chloride: This route utilizes the more reactive benzoyl chloride to acylate the amino group of (S)-2-aminopentane-1,5-diol.

Caption: Proposed synthetic routes for (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

(S)-2-aminopentane-1,5-diol

-

Benzoic Acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzoic acid (1.0 equivalent) in anhydrous DCM.

-

Activation: Add DCC (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: To a separate flask, dissolve (S)-2-aminopentane-1,5-diol (1.0 equivalent) in anhydrous DCM. Slowly add this solution to the activated benzoic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.

Physicochemical and Spectroscopic Characterization

The purified compound should be characterized to confirm its identity and purity.

| Property | Predicted Value/Method |

| Molecular Formula | C12H17NO3[6] |

| Molecular Weight | 223.27 g/mol [7] |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

| Purity (by HPLC) | >95% |

| ¹H NMR (DMSO-d6) | Peaks corresponding to aromatic, aliphatic, and hydroxyl protons |

| ¹³C NMR (DMSO-d6) | Peaks corresponding to carbonyl, aromatic, and aliphatic carbons |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 224.13 |

| Infrared (IR) | Characteristic peaks for N-H, O-H, C=O (amide), and C-H bonds |

Potential Biological Activities and Mechanisms of Action

Given the lack of direct experimental data, the potential biological activities of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide can be hypothesized based on its structural motifs.

Anticancer Activity

Many benzamide derivatives exhibit potent anticancer activity through various mechanisms.[3]

-

Histone Deacetylase (HDAC) Inhibition: The benzamide moiety is a known zinc-binding group, a key feature of many HDAC inhibitors.[2] Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells.

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Benzamide is a classic PARP inhibitor, and derivatives could potentially interfere with DNA damage repair pathways in cancer cells.[8]

Caption: Hypothesized mechanism of action via HDAC inhibition.

Neuroleptic Activity

Certain benzamide derivatives act as dopamine D2 receptor antagonists and are used as antipsychotic agents.[4] The specific stereochemistry and substituents on the benzamide and the side chain are crucial for this activity.

Other Potential Activities

The benzamide scaffold has also been explored for its potential as a tyrosinase inhibitor (for hyperpigmentation disorders) and a glucokinase activator (for type 2 diabetes).[5][9]

In Vitro Biological Evaluation Workflow

A standard workflow to assess the potential anticancer activity of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide would involve a series of cell-based assays.

Caption: Workflow for in vitro biological evaluation.

Cytotoxicity Assay Protocol (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC50 value.

Conclusion and Future Directions

(S)-N-(1,5-dihydroxypentan-2-yl)benzamide represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. Its synthesis is feasible through established chemical methods, and its structural features suggest a range of possible biological activities, particularly in oncology. This technical guide provides a foundational framework for initiating research into this compound. Future studies should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive biological screening to elucidate its therapeutic potential. Structure-activity relationship (SAR) studies by modifying the benzamide ring and the diol side chain could lead to the discovery of novel and potent drug candidates.

References

- Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. Eur J Med Chem. 2023;261:115871. doi:10.1016/j.ejmech.2023.115871

-

Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Request PDF. ResearchGate. Accessed January 20, 2026. [Link]

- Discovery of Alkoxy Benzamide Derivatives as Novel BPTF Bromodomain Inhibitors via Structure-Based Virtual Screening. Bioorg Chem. 2019;86:494-500. doi:10.1016/j.bioorg.2019.01.035

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. 2018;23(12):3085. doi:10.3390/molecules23123085

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem. 2020;16(4):555-562. doi:10.2174/1573406415666190712120611

- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. 2023;8(4):3935-3949. doi:10.1021/acsomega.2c07153

- Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorg Med Chem Lett. 2014;24(5):1375-1379. doi:10.1016/j.bmcl.2014.01.006

- Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Curr Med Chem. 2002;9(7):743-748. doi:10.2174/0929867024606902

-

Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Accessed January 20, 2026. [Link]

- Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules. 2022;27(19):6619. doi:10.3390/molecules27196619

-

Additional Information Virupaksha Organics Ltd., Unit- V - Environmental Clearance. Accessed January 20, 2026. [Link]

-

(S)-N-(1,5-Dihydroxypentan-2-yl)benzamide/CAS:296766-74-0-HXCHEM. Accessed January 20, 2026. [Link]

- Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. J Med Chem. 1981;24(10):1224-1230. doi:10.1021/jm00142a019

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Accessed January 20, 2026. [Link]

- Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Comput Biol Med. 2022;143:105282. doi:10.1016/j.compbiomed.2022.105282

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-N-(1,5-dihydroxypentan-2-yl)benzamide | 296766-74-0 [amp.chemicalbook.com]

- 7. 296766-74-0|(S)-N-(1,5-Dihydroxypentan-2-yl)benzamide|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis and Characterization of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide

Abstract

Chiral amino alcohols are fundamental structural motifs in a vast array of biologically active molecules and serve as indispensable building blocks in pharmaceutical development.[1][2][3] This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, a representative chiral 1,2-amino alcohol derivative. The core of the synthesis involves the N-acylation of the commercially available chiral precursor, (S)-2-amino-1,5-pentanediol. We will delve into the causality behind the experimental design, from reaction setup to purification, ensuring a self-validating protocol. The guide culminates with a thorough characterization workflow, detailing the expected outcomes from spectroscopic and physical analyses to confirm the identity, purity, and stereochemical integrity of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for accessing this class of compounds.

Rationale and Synthetic Strategy

The synthesis of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide is predicated on a direct and efficient amide bond formation. The primary strategic consideration is the selective acylation of the primary amine in the presence of two hydroxyl groups in the starting material, (S)-2-amino-1,5-pentanediol.[4] Amines are generally more nucleophilic than alcohols, allowing for a highly selective reaction under standard acylation conditions without the need for protecting groups, which streamlines the synthetic process.[5]

The chosen method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base. This method is widely employed due to its high yields, mild conditions, and operational simplicity. Benzoyl chloride is selected as the acylating agent for its high reactivity, and triethylamine serves as an acid scavenger to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Caption: High-level overview of the synthetic strategy.

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as planned.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | CAS No. | Supplier Notes |

| (S)-2-Amino-1,5-pentanediol | 119.16 | 21946-71-4 | Ensure high enantiomeric purity (>98%) |

| Benzoyl Chloride | 140.57 | 98-88-4 | Use freshly opened or distilled |

| Triethylamine (TEA) | 101.19 | 121-44-8 | Distill over CaH₂ before use |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous, <50 ppm H₂O |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Granular, for drying |

| Silica Gel | - | 7631-86-9 | 230-400 mesh, for chromatography |

| Ethyl Acetate | 88.11 | 141-78-6 | HPLC Grade, for chromatography |

| Hexanes | - | 110-54-3 | HPLC Grade, for chromatography |

Step-by-Step Synthesis Procedure

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-2-amino-1,5-pentanediol (5.00 g, 41.96 mmol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) and triethylamine (6.4 mL, 46.16 mmol, 1.1 eq). Stir the mixture at room temperature under a nitrogen atmosphere until all solids have dissolved, resulting in a clear, colorless solution.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Maintaining this temperature is critical to control the exothermicity of the acylation.

-

Acylation: Dissolve benzoyl chloride (5.1 mL, 44.06 mmol, 1.05 eq) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes. A white precipitate (triethylamine hydrochloride) will form immediately.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/DCM eluent. The starting amine should have a low Rf, while the product will have a higher Rf. The reaction is complete when the starting amine spot is no longer visible.

-

Work-up:

-

Quench the reaction by slowly adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine all organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). This sequence removes unreacted base, any remaining acid, and water, respectively.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a viscous oil or off-white solid.[6]

Purification

The crude product is purified by flash column chromatography on silica gel.[7]

-

Column Packing: Use a gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol (e.g., 0% to 5% methanol in ethyl acetate).

-

Fraction Collection: Collect fractions and analyze by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield (S)-N-(1,5-dihydroxypentan-2-yl)benzamide as a white solid. A typical yield is 80-90%.

Characterization Workflow

Confirming the structure and purity of the final product is paramount. The following workflow provides a comprehensive characterization cascade.

Caption: Logical flow for product validation.

Spectroscopic Data

| Technique | Expected Observations | Rationale |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.75 (m, 2H), 7.55-7.40 (m, 3H), 6.80 (d, 1H, J=8.0 Hz), 4.20-4.10 (m, 1H), 3.70-3.55 (m, 4H), 1.90-1.50 (m, 4H). | Aromatic protons (Ar-H), Amide proton (N-H), Chiral center proton (CH-N), Hydroxymethyl protons (CH₂-OH x2), Methylene protons (CH₂). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 168.0, 134.5, 131.5, 128.6, 127.0, 65.0, 62.5, 52.0, 32.0, 28.0. | Amide carbonyl (C=O), Aromatic carbons (Ar-C), Hydroxymethyl carbons (CH₂-OH x2), Chiral center carbon (CH-N), Methylene carbons (CH₂).[8][9] |

| IR (ATR, cm⁻¹) | 3350 (broad, O-H), 3290 (N-H), 3060 (Ar C-H), 2940, 2870 (Aliphatic C-H), 1635 (C=O, Amide I), 1540 (N-H bend, Amide II). | Confirms the presence of all key functional groups: hydroxyl, amide, and aromatic rings. |

| HRMS (ESI) | Calculated for C₁₂H₁₈NO₃ [M+H]⁺: 224.1281; Found: 224.1285. | Provides an exact mass measurement, confirming the elemental composition of the molecule. The molecular weight is 223.27.[10] |

Physical Properties

-

Appearance: White crystalline solid.

-

Melting Point: To be determined experimentally.

-

Optical Rotation: A specific rotation [α]D value should be measured (e.g., in methanol at 25 °C) to confirm that the stereocenter's integrity was maintained throughout the synthesis. A non-zero value confirms the presence of a single enantiomer.

Conclusion

This guide has outlined a robust, reliable, and scientifically grounded protocol for the synthesis and characterization of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide. By adhering to the detailed steps for synthesis, purification, and characterization, researchers can confidently produce this valuable chiral building block with high yield and purity. The causality-driven explanations for each procedural choice and the comprehensive analytical workflow provide a framework for not only successful execution but also for troubleshooting and adaptation to related molecular targets.

References

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). Vertex AI Search.

- (S)-N-(1,5-Dihydroxypentan-2-yl)benzamide. BLDpharm.

- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). The Journal of Organic Chemistry.

- N-acylated alpha-amino acids as novel oral delivery agents for proteins. (1995). Journal of Medicinal Chemistry.

- (2s)-2-Aminopentane-1,5-diol. PubChem.

- Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. Vertex AI Search.

- Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry.

- discovery and synthesis of chiral amino alcohols. Benchchem.

- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology.

- N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry.

- Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México.

- Process for the synthesis of a benzamide derivative. Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 4. (2s)-2-Aminopentane-1,5-diol | C5H13NO2 | CID 11829415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis and properties investigation of Nα-acylation lysine based derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 10. 296766-74-0|(S)-N-(1,5-Dihydroxypentan-2-yl)benzamide|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide

Authored by: A Senior Application Scientist

Abstract

(S)-N-(1,5-dihydroxypentan-2-yl)benzamide is a chiral N-acylated amino alcohol with potential applications in drug discovery and development. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation development. This technical guide provides a comprehensive framework for the systematic characterization of this molecule. We delve into the core physicochemical parameters, including solubility, lipophilicity, ionization constant (pKa), melting point, and stability. For each property, this guide outlines detailed, field-proven experimental protocols, explains the causal reasoning behind methodological choices, and presents frameworks for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust physicochemical profile of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide and similarly structured molecules.

Introduction to (S)-N-(1,5-dihydroxypentan-2-yl)benzamide

(S)-N-(1,5-dihydroxypentan-2-yl)benzamide belongs to the class of N-acyl amino alcohols, which are noted for their diverse biological activities.[1][2][3] The structure, characterized by a benzamide group attached to a dihydroxypentyl backbone, suggests a molecule with both lipophilic (the benzene ring) and hydrophilic (two hydroxyl groups and an amide linkage) regions. This amphipathic nature is a key determinant of its physicochemical and biological properties.

Molecular Structure:

Caption: Chemical structure of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.

A preliminary review of available data provides the following predicted and known properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₃ | [4] |

| Molecular Weight | 223.27 g/mol | [5] |

| CAS Number | 296766-74-0 | [4] |

| Melting Point | 92-94 °C | [4] |

| Boiling Point (Predicted) | 519.1 ± 40.0 °C | [4][6] |

| Density (Predicted) | 1.167 ± 0.06 g/cm³ | [4][6] |

| pKa (Predicted) | 13.94 ± 0.46 | [4][6] |

Solubility Determination

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[7][8] For (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, the presence of two hydroxyl groups and a hydrogen-bonding amide group suggests moderate aqueous solubility, while the benzoyl group confers some lipophilicity.

Thermodynamic Solubility

Causality: Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent. This value is crucial for biopharmaceutical classification (BCS) and for understanding the maximum achievable concentration in solution.[8][9]

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Compound Addition: Add an excess of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide to each buffer in separate vials to create a slurry.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The use of a shake-flask method is standard.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not bind the compound.

-

Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

-

Data Analysis: The measured concentration at equilibrium is the thermodynamic solubility at that specific pH.

Kinetic Solubility

Causality: Kinetic solubility measures the concentration at which a compound precipitates from a solution prepared by dissolving it in an organic solvent (like DMSO) and then diluting it with an aqueous buffer. This is a high-throughput method that mimics the conditions of many in vitro biological assays.

Experimental Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Aqueous Dilution: Add a fixed volume of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Detection: Measure the turbidity of the resulting solutions using nephelometry or UV-Vis spectroscopy. The concentration at which precipitation is first observed is the kinetic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity Assessment (LogP/LogD)

Lipophilicity is a key factor influencing a drug's permeability, metabolic stability, and potential for toxicity.[10][11] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Causality: The shake-flask method is the gold standard for determining LogP/LogD as it directly measures the partitioning of the compound between an aqueous and an immiscible organic phase (typically n-octanol), mimicking its distribution between aqueous and lipid environments in the body.

Experimental Protocol:

-

Phase Preparation: Prepare an aqueous buffer (e.g., PBS at pH 7.4 for LogD) and n-octanol. Pre-saturate each phase with the other by mixing and allowing them to separate.

-

Compound Addition: Dissolve a known amount of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide in the aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol. Vigorously mix the two phases for a set period to allow for partitioning, then allow the phases to separate completely.

-

Quantification: Measure the concentration of the compound in both the aqueous and the n-octanol phases using a suitable analytical technique like HPLC-UV.

-

Calculation:

-

LogP (for non-ionizable compounds): Log ([Compound]octanol / [Compound]aqueous)

-

LogD (at a specific pH): Log ([Compound]octanol / [Compound]aqueous)

-

Ionization Constant (pKa) Determination

The pKa value indicates the pH at which a compound is 50% ionized and 50% neutral. It is critical for predicting solubility, absorption, and receptor interactions.[9] (S)-N-(1,5-dihydroxypentan-2-yl)benzamide has an amide proton and two hydroxyl groups. While the hydroxyl groups are very weakly acidic (predicted pKa ~14), the amide proton is generally not considered ionizable under physiological conditions. However, experimental verification is essential.

Causality: Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution as a titrant (acid or base) is added, allowing for the identification of inflection points that correspond to the pKa values of the ionizable groups.

Experimental Protocol:

-

Solution Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.

-

Titration: Titrate the solution with a standardized solution of HCl or NaOH.

-

pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region or by calculating the derivative of the titration curve.

Caption: Interrelation of Physicochemical Properties and Drug Development.

Stability Assessment

Chemical stability is crucial for determining a compound's shelf-life and its degradation profile in biological systems.

Causality: Forced degradation studies under various stress conditions (pH, temperature, light, oxidation) are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.

Experimental Protocol:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent.

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at room temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Elevated temperature (e.g., 60°C) in a neutral solution.

-

Photolytic: Exposure to UV light at a controlled wavelength.

-

-

Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using an HPLC method capable of separating the parent compound from its degradants (e.g., HPLC with a photodiode array detector or mass spectrometry).

-

Data Interpretation: Quantify the percentage of the parent compound remaining at each time point to determine the degradation rate. Identify major degradants if possible.

Conclusion

The systematic physicochemical profiling of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, as outlined in this guide, is an indispensable step in its evaluation as a potential drug candidate. The described protocols for determining solubility, lipophilicity, pKa, and stability provide a robust framework for generating the foundational data needed to understand its biopharmaceutical properties. These insights are critical for making informed decisions throughout the drug discovery and development pipeline, from lead optimization to formulation design.

References

-

Di, L., & Kerns, E. H. (2003). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Medicinal Chemistry, 8(10), 1163-1171. [Link]

-

Sugano, K., & Terada, K. (2013). Impact of physicochemical profiling for rational approach on drug discovery. Chemical & Pharmaceutical Bulletin, 61(11), 1087-1097. [Link]

-

Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. [Link]

-

Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. PubMed, 21790149. [Link]

-

Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]

-

Xie, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1381-1385. [Link]

-

Wikipedia. (n.d.). N-Acyl amides. Retrieved from [Link]

- Google Patents. (n.d.). US5631356A - Selective N-acylation of amino alcohols.

- Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.

Sources

- 1. N-Acylamides - Wikipedia [en.wikipedia.org]

- 2. US5631356A - Selective N-acylation of amino alcohols - Google Patents [patents.google.com]

- 3. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]

- 4. (S)-N-(1,5-dihydroxypentan-2-yl)benzamide | 296766-74-0 [amp.chemicalbook.com]

- 5. 296766-74-0|(S)-N-(1,5-Dihydroxypentan-2-yl)benzamide|BLD Pharm [bldpharm.com]

- 6. N-(1,5-dihydroxypentan-2-yl)benzamide | 100370-35-2 [amp.chemicalbook.com]

- 7. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of N-Substituted Benzamides: A Technical Guide for Researchers

Abstract

N-substituted benzamides represent a versatile and clinically significant class of pharmacological agents with a broad spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the core mechanisms of action underlying their diverse effects, including their roles as antipsychotics, antiemetics, and prokinetic agents. We delve into the molecular intricacies of their interactions with key biological targets, primarily dopamine and serotonin receptors, and also explore their emerging roles in oncology through epigenetic modulation. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven experimental insights, and detailed methodologies to facilitate a comprehensive understanding and inspire future research in this dynamic field.

Introduction: The Chemical Versatility and Therapeutic Plasticity of N-Substituted Benzamides

The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, giving rise to a wide array of drugs with distinct pharmacological profiles. The remarkable therapeutic diversity of this class stems from the nuanced ways in which substitutions on the benzamide ring and the N-alkyl side chain can be modified to achieve desired affinity and selectivity for various biological targets. This guide will dissect the key mechanisms of action that underpin the clinical utility of these compounds, focusing on their well-established roles in neurotransmitter modulation and their emerging potential in other therapeutic areas.

Core Mechanisms of Action: A Tale of Two Neurotransmitter Systems

The pharmacological effects of most clinically utilized N-substituted benzamides can be primarily attributed to their interaction with dopamine and serotonin receptor systems. The specific receptor subtype and the nature of the interaction (antagonism, partial agonism, or agonism) are dictated by the unique structural features of each molecule.

Dopamine D2/D3 Receptor Antagonism: The Foundation of Antipsychotic Efficacy

A significant number of N-substituted benzamides, including amisulpride and sulpiride, exert their antipsychotic effects through the blockade of dopamine D2 and D3 receptors.[1][2] These G protein-coupled receptors (GPCRs) are key regulators of dopaminergic signaling in the brain, and their hyperactivity is implicated in the positive symptoms of schizophrenia.[3]

Antagonism of D2/D3 receptors by N-substituted benzamides primarily impacts the Gi/o signaling cascade. Under normal physiological conditions, dopamine binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, benzamide antagonists prevent this inhibition, thereby modulating downstream signaling pathways.[3][4]

The affinity of N-substituted benzamides for D2/D3 receptors is critically influenced by the substitution pattern on the benzoyl group and the nature of the side chain.[5][6]

-

Benzoyl Substituents: Electron-donating groups, such as methoxy and amino groups, particularly at the 2- and 5-positions, generally enhance D2 antagonist activity.[5]

-

Side Chain: The presence of a basic nitrogen atom within the N-alkyl side chain is crucial for receptor interaction. The stereochemistry of the side chain can also significantly impact potency, with the (S)-enantiomer often being more active.[5] For instance, the (S)-enantiomer of amisulpride (esamisulpride) demonstrates higher affinity for the D2 receptor compared to the (R)-enantiomer (aramisulpride).[7]

Serotonin 5-HT3 Receptor Antagonism: The Mechanism of Antiemetic Action

Certain N-substituted benzamides, such as metoclopramide, also exhibit antagonist activity at serotonin 5-HT3 receptors.[8][9] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brainstem.[10][11] Their activation by serotonin plays a key role in the vomiting reflex.

Unlike the GPCRs targeted by antipsychotic benzamides, the 5-HT3 receptor is a ligand-gated ion channel.[12] Binding of serotonin opens the channel, allowing for the influx of cations (primarily Na+ and Ca2+), which leads to neuronal depolarization and the propagation of the emetic signal.[13] N-substituted benzamide antagonists block this channel activation.

The development of potent and selective 5-HT3 antagonists from the benzamide class has revealed key structural requirements:

-

Aromatic System: A 6-membered aromatic ring is generally preferred.[14]

-

Amide/Ester Moiety: The amide or ester linkage is a common feature.[14]

-

Heterocyclic Ring: The presence of a heterocyclic ring, often containing a basic nitrogen, is crucial for high-affinity binding.[8]

Serotonin 5-HT4 Receptor Agonism: Driving Prokinetic Effects

Substituted benzamides like cisapride and mosapride act as agonists at serotonin 5-HT4 receptors.[15][16][17] These GPCRs are located on presynaptic terminals of cholinergic interneurons in the myenteric plexus of the gut wall.

Activation of 5-HT4 receptors stimulates the Gs signaling pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[18][19][20] This increase in cAMP enhances the release of acetylcholine, which in turn stimulates gastrointestinal smooth muscle contraction and promotes motility.[16]

Sources

- 1. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacology of sulpiride--a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]

- 4. researchgate.net [researchgate.net]

- 5. A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 13. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 14. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 15. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. Cisapride - Wikipedia [en.wikipedia.org]

- 18. Role of cAMP/PKA pathway and T-type calcium channels in the mechanism of action of serotonin in human adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phosphodiesterase 4 interacts with the 5-HT4(b) receptor to regulate cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Spectroscopic Characterization of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide: A Technical Guide

Introduction

(S)-N-(1,5-dihydroxypentan-2-yl)benzamide is a chiral molecule incorporating a benzamide moiety and a dihydroxy pentyl chain. As with many small organic molecules in drug discovery and development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the comprehensive characterization of such compounds. This guide offers an in-depth analysis of the expected spectroscopic data for (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, grounded in fundamental principles and data from analogous structures. The causality behind the predicted spectral features is explained to provide researchers with a robust framework for interpreting their own experimental data. While no public, comprehensive dataset for this specific molecule is available, this document serves as an expert prediction of the expected spectroscopic signature.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide contains several key functional groups that will give rise to characteristic signals in each spectroscopic method.

Caption: Predicted major fragmentation pathways for protonated (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.

A key fragmentation will be the cleavage of the amide bond, leading to the benzoyl cation at m/z 105. Another significant fragmentation pathway involves the loss of water from the hydroxyl groups.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for molecules with exchangeable protons (O-H, N-H) as it slows down the exchange rate, allowing for their observation.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

-

To confirm the O-H and N-H peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire at least 16 scans and average them to improve the signal-to-noise ratio.

-

Perform a background scan before running the sample.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID).

-

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for (S)-N-(1,5-dihydroxypentan-2-yl)benzamide. By understanding the expected IR, NMR, and MS signatures based on its molecular structure, researchers and drug development professionals can more confidently interpret their experimental findings, confirm the identity and structure of their synthesized compound, and ensure its purity. The provided protocols offer a starting point for obtaining high-quality data, which is the cornerstone of robust chemical characterization.

References

- Vertex AI Search. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy2020.

- ChemicalBook. (S)-N-(1,5-dihydroxypentan-2-yl)benzamide | 296766-74-0.

- University of Calgary. IR Absorption Table.

- Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube, 2021.

- SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- BLDpharm. 296766-74-0|(S)-N-(1,5-Dihydroxypentan-2-yl)benzamide.

- BenchChem. Physical and chemical properties of N-(1-hydroxypropan-2-yl)benzamide.

- Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

An In-Depth Technical Guide to the Potential Therapeutic Targets of Benzamide Derivatives

Abstract

The benzamide scaffold is a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility and privileged structural features. This simple aromatic amide has given rise to a vast and diverse class of therapeutic agents that address a wide range of diseases, from psychiatric disorders to cancer.[1][2] The scaffold's utility stems from its capacity for extensive chemical modification, allowing for the precise tuning of pharmacodynamic and pharmacokinetic properties to engage a variety of biological targets. This technical guide offers an in-depth exploration of the key and emerging therapeutic targets of benzamide derivatives. We will dissect the mechanisms of action at these targets, detail the experimental methodologies essential for their evaluation, and present a forward-looking perspective on the future of benzamide-based drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical class.

The Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry

The journey of benzamide derivatives in medicine began not with rational design, but with serendipitous discoveries in the mid-20th century. The identification of the antiemetic and antipsychotic properties of early compounds like metoclopramide and sulpiride unveiled the therapeutic potential of this scaffold.[3] These initial findings catalyzed decades of research, transforming the benzamide core into a quintessential pharmacophore. Its chemical simplicity, consisting of a benzene ring attached to an amide functional group, belies its sophisticated capabilities. The amide group can act as both a hydrogen bond donor and acceptor, while the aromatic ring provides a platform for various substitutions that can modulate lipophilicity, target affinity, and metabolic stability. This adaptability is the primary reason why benzamide derivatives have successfully been developed to target distinct protein families, including G-protein coupled receptors (GPCRs) and critical cellular enzymes.[1][4]

Modulators of Neurotransmission: The Classic Targets

The earliest and most well-known applications of benzamide derivatives are in the modulation of neurotransmitter systems in the central nervous system (CNS). Their ability to selectively antagonize dopamine and serotonin receptors has led to landmark drugs for psychiatric and gastrointestinal disorders.

Dopamine Receptors (D₂, D₃, D₄)

A significant number of benzamide derivatives function as antagonists at dopamine D₂-like receptors (D₂, D₃, and D₄).[5] This is the foundational mechanism for their use as both antipsychotic and antiemetic agents.[5][6] By blocking the binding of dopamine, these compounds inhibit the downstream signaling pathway, which primarily involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Atypical antipsychotics like sulpiride and amisulpride demonstrate this activity, often with a lower incidence of extrapyramidal side effects compared to older antipsychotics, a characteristic attributed to their specific receptor binding profiles.[3][7][8] In fact, the enantiomers of some benzamides display unique polypharmacy; for example, the S-enantiomer of amisulpride potently binds to D₂/D₃ receptors, while the R-enantiomer preferentially engages serotonin receptors.[9]

Caption: Dopamine D₂ Receptor Antagonism by Benzamides.

Serotonin Receptors (5-HT₄, 5-HT₇)

Beyond dopamine, benzamides also interact with serotonin receptors. Metoclopramide and related compounds are 5-HT₄ receptor agonists, which contributes to their prokinetic effects used to treat gastroesophageal reflux disease and gastroparesis.[1] Conversely, some benzamides act as antagonists at other serotonin receptors. As mentioned, the R-enantiomer of amisulpride is a potent antagonist of the 5-HT₇ receptor, an activity that is thought to contribute to its antidepressant effects.[9] This dual-target nature within a single racemic drug highlights the sophisticated pharmacology that can be achieved with the benzamide scaffold.

Table 1: Receptor Binding Affinities of Representative Benzamide Drugs

| Compound | Primary Target(s) | Binding Affinity (Ki, nM) | Therapeutic Use | Reference(s) |

| Amisulpride (S-enantiomer) | D₂/D₃ | ~2.8 (D₂), ~3.2 (D₃) | Antipsychotic | [9] |

| Amisulpride (R-enantiomer) | 5-HT₇ | ~9.0 | Antidepressant | [9] |

| Sulpiride | D₂/D₃ | ~25 | Antipsychotic | [4] |

| Metoclopramide | D₂ / 5-HT₄ | ~250 (D₂) / Agonist | Antiemetic, Prokinetic | [1][6] |

Experimental Protocol: Dopamine D₂ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test benzamide derivatives for the human dopamine D₂ receptor.

1. Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human D₂ receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~70-90 Ci/mmol).

-

Non-specific Binding Control: Haloperidol (10 µM) or unlabeled Spiperone.

-

Test Compounds: Benzamide derivatives dissolved in DMSO to create stock solutions.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail: Ultima Gold™ or equivalent.

-

Equipment: 96-well microplates, multi-channel pipettors, filtration manifold, glass fiber filters (e.g., Whatman GF/B), scintillation counter.

2. Methodology:

-

Compound Preparation: Perform serial dilutions of the benzamide test compounds in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

-

Assay Setup (in triplicate):

-

Total Binding: Add 50 µL of assay buffer to designated wells.

-

Non-specific Binding: Add 50 µL of 10 µM haloperidol to designated wells.

-

Test Compound: Add 50 µL of each test compound dilution to the remaining wells.

-

-

Add Radioligand: Add 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM) to all wells.

-

Add Receptor Membranes: Add 100 µL of the D₂ receptor membrane preparation (typically 10-20 µg protein per well) to all wells. The total assay volume is now 200 µL.

-

Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation.

-

Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester/filtration manifold. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

-

Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response model) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Inhibitors of Critical Cellular Enzymes

More recently, the benzamide scaffold has been exploited to design highly potent inhibitors of enzymes that are critical for cell survival and proliferation, leading to major breakthroughs in oncology.

Histone Deacetylases (HDACs)

Benzamide derivatives are a major class of HDAC inhibitors (HDACis), which have emerged as important anticancer agents.[10] HDACs are enzymes that play a vital role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[11] Inhibition of HDACs can lead to cell-cycle arrest, apoptosis, and reduced angiogenesis in tumors.[11] The benzamide moiety, particularly an o-aminobenzamide group, serves as a crucial zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the active site of the enzyme.[5][12] This interaction is critical for their inhibitory activity. Benzamide-based HDACis like Entinostat (MS-275) and Chidamide are often more selective for Class I HDACs (HDAC1, 2, 3) compared to other inhibitor classes like hydroxamic acids.[12][13]

Poly(ADP-ribose) Polymerases (PARPs)

The benzamide pharmacophore is also a defining structural feature of many potent inhibitors of Poly(ADP-ribose) Polymerase (PARP).[14][15] PARP is a family of enzymes essential for DNA single-strand break repair.[2] In cancer cells that have defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and cell death through a process called synthetic lethality.[2] The benzamide portion of the inhibitor mimics the nicotinamide moiety of the natural PARP substrate, NAD+, allowing it to bind competitively in the enzyme's catalytic pocket.[16][17] This mechanism is the basis for the clinical success of PARP inhibitors like Olaparib and Rucaparib.

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Table 2: Inhibitory Activity of Benzamide-Based Enzyme Inhibitors

| Compound | Target Enzyme | IC₅₀ / Ki Value | Therapeutic Area | Reference(s) |

| Entinostat (MS-275) | HDAC1, HDAC3 | IC₅₀: ~200-480 nM | Oncology | [13][18] |

| Chidamide | HDAC1, 2, 3, 10 | IC₅₀: 95 nM (HDAC1) | Oncology | [12] |

| Olaparib | PARP-1, PARP-2 | IC₅₀: ~5 nM | Oncology | [14] |

| Rucaparib | PARP-1, PARP-2 | IC₅₀: ~1.4 nM | Oncology | [14] |

| Compound 3f | Acetylcholinesterase | Ki: 8.91 nM | Alzheimer's (Research) | [19] |

Experimental Protocol: In Vitro HDAC Fluorometric Inhibition Assay

This protocol outlines a common method for measuring the inhibitory activity of benzamide compounds against Class I HDAC enzymes.

1. Materials:

-

Enzyme Source: Recombinant human HDAC1, HDAC2, or HDAC3.

-

Substrate: Fluorogenic HDAC substrate, such as Fluor-de-Lys® (Boc-Lys(Ac)-AMC).

-

Developer: Developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate.

-

Positive Control: A known HDAC inhibitor, such as Trichostatin A (TSA) or Entinostat.

-

Test Compounds: Benzamide derivatives dissolved in DMSO.

-

Assay Buffer: 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0.

-

Equipment: Black, flat-bottom 96-well or 384-well microplates, multi-channel pipettors, fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

2. Methodology:

-

Compound Plating: Prepare serial dilutions of test compounds in assay buffer and add them to the microplate wells (final DMSO concentration <1%). Include wells for "No Enzyme," "No Inhibitor" (100% activity), and "Positive Control" controls.

-

Enzyme Addition: Dilute the HDAC enzyme in cold assay buffer and add to all wells except the "No Enzyme" control.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the test compounds to interact with the enzyme.

-

Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

-

Stop and Develop: Stop the reaction by adding the developer solution to all wells. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.

-

Development Incubation: Incubate for an additional 15-30 minutes at 37°C to allow for complete development of the fluorescent signal.

-

Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths.

3. Data Analysis:

-

Background Subtraction: Subtract the average fluorescence of the "No Enzyme" wells from all other readings.

-

Calculate Percent Inhibition: Use the formula: % Inhibition = 100 * [1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background)].

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Emerging and Novel Therapeutic Targets

The structural plasticity of the benzamide scaffold continues to enable the discovery of agents for novel and challenging therapeutic targets.

ATP-Binding Cassette (ABC) Transporters

Overexpression of ABC transporters, such as ABCG2, is a major mechanism of multidrug resistance (MDR) in cancer.[20] Certain novel benzamide derivatives have been developed as potent inhibitors of these efflux pumps.[21] By blocking the transporter's activity, these compounds can restore the efficacy of conventional chemotherapeutic drugs in resistant cancer cells, offering a promising strategy to overcome treatment failure.[20][21]

Acetylcholinesterase (AChE)

Some benzamide derivatives have been identified as inhibitors of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine.[5] This makes them attractive candidates for the symptomatic treatment of Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[19][22]

Glucokinase (GK) Activators

In the field of metabolic diseases, benzamide derivatives are being investigated as glucokinase (GK) activators.[23] GK acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis. Activating GK can enhance insulin secretion and hepatic glucose uptake, making these compounds a potential new class of antidiabetic drugs.[23]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atypical_antipsychotic [bionity.com]

- 8. Atypical antipsychotic - Wikipedia [en.wikipedia.org]

- 9. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the synthesis of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide

An Application Note for the Synthesis of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide

Introduction

(S)-N-(1,5-dihydroxypentan-2-yl)benzamide is a chiral organic compound featuring a benzamide functional group and a diol-containing pentyl chain. As a derivative of the versatile chiral building block (S)-2-aminopentane-1,5-diol[1][2], this molecule holds potential for applications in medicinal chemistry and materials science. Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including uses as antitumor agents[3][4]. The presence of a stereocenter and two hydroxyl groups offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules and potential ligands.

This document provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide. The described methodology is based on the selective N-acylation of an amino diol, a common yet critical transformation in organic synthesis[5]. We emphasize the rationale behind key procedural steps, potential challenges, and robust analytical validation, ensuring a reproducible and reliable outcome for researchers in drug discovery and chemical development.

Reaction Principle and Strategy

The synthesis is achieved through a selective N-benzoylation of the primary amine in (S)-2-aminopentane-1,5-diol using benzoyl chloride. This reaction, a variant of the classic Schotten-Baumann reaction[6][], leverages the superior nucleophilicity of the amine group compared to the hydroxyl groups, allowing for a highly selective amide bond formation.

The reaction is performed in the presence of an organic base, triethylamine (TEA), which serves two critical functions:

-

It neutralizes the hydrochloric acid (HCl) byproduct generated during the acylation, preventing the protonation of the starting amine which would render it unreactive.

-

It maintains a basic environment that facilitates the nucleophilic attack of the amine.

The reaction is conducted at a reduced temperature (0 °C) to minimize potential side reactions, such as O-acylation of the hydroxyl groups, and to control the exothermic nature of the acylation process.

Overall Reaction Scheme: (S)-2-aminopentane-1,5-diol + Benzoyl Chloride --(Triethylamine, DCM, 0 °C to RT)--> (S)-N-(1,5-dihydroxypentan-2-yl)benzamide

Experimental Protocol

Materials and Equipment

| Reagents and Materials | Grade | Supplier Example |

| (S)-2-aminopentane-1,5-diol (CAS: 21946-71-4) | ≥98% | Sigma-Aldrich |

| Benzoyl Chloride (CAS: 98-88-4) | ≥99%, ReagentPlus® | Sigma-Aldrich |

| Triethylamine (TEA) (CAS: 121-44-8) | ≥99.5%, distilled | Fisher Scientific |

| Dichloromethane (DCM), anhydrous | ≥99.8% | VWR Chemicals |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |

| Hexanes | ACS Grade | VWR Chemicals |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Lab-prepared |

| Brine (Saturated aq. NaCl) | - | Lab-prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |

| Silica Gel | 230-400 mesh | Sorbent Tech. |

Equipment:

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR Spectrometer (¹H: 400 MHz, ¹³C: 100 MHz)

-

Mass Spectrometer (ESI-MS)

-

Melting point apparatus

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-aminopentane-1,5-diol (1.19 g, 10.0 mmol).

-

Dissolve the starting material in 30 mL of anhydrous dichloromethane (DCM).

-

Add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq.) to the solution.

-

Cool the flask to 0 °C in an ice-water bath and stir for 15 minutes. Rationale: Cooling the solution prepares it for the exothermic addition of the acyl chloride and enhances the selectivity of N-acylation over O-acylation.

-

-

Addition of Benzoyl Chloride:

-

In a separate, dry vial, prepare a solution of benzoyl chloride (1.22 mL, 10.5 mmol, 1.05 eq.) in 10 mL of anhydrous DCM.

-

Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution at 0 °C over a period of 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form immediately. Rationale: Slow, dropwise addition is crucial to maintain a low temperature and prevent side reactions.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up and Purification Protocol

-

Quenching and Extraction:

-

Pour the reaction mixture into a 100 mL separatory funnel.

-

Wash the mixture sequentially with 20 mL of saturated aqueous NaHCO₃ solution, 20 mL of water, and 20 mL of brine. Rationale: The NaHCO₃ wash removes any excess benzoyl chloride and neutralizes residual acid. The brine wash helps to break any emulsions and begins the drying process.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

-

Solvent Removal and Crude Product Isolation:

-

Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain a crude solid or viscous oil.

-

-

Purification by Column Chromatography:

-

Due to the polarity of the diol, the product may exhibit streaking on silica gel[8][9]. To mitigate this, the eluent system should be optimized.

-

Prepare a silica gel column using a slurry of silica in hexanes.

-

Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 50% EtOAc/Hexanes and gradually increasing to 100% EtOAc), followed by a gradient of methanol in DCM (e.g., 1% to 5% MeOH/DCM) if the product is highly retained. Rationale: A gradient elution ensures that less polar impurities are washed away first, followed by the desired polar product.

-

Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

-

Final Product Preparation:

-

Concentrate the combined pure fractions under reduced pressure.

-

If the product is a solid, it can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

-

Dry the final product under high vacuum to yield (S)-N-(1,5-dihydroxypentan-2-yl)benzamide as a white solid. The reported melting point is 92-94 °C[10].

-

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.

Characterization and Expected Results

The identity and purity of the synthesized compound should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

| Parameter | Expected Result |

| Appearance | White to off-white solid[11] |

| Yield | 75-85% (typical for this type of reaction) |

| Melting Point | 92-94 °C[10] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.8 (d, 2H, Ar-H), ~7.5-7.4 (m, 3H, Ar-H), ~6.5 (d, 1H, NH ), ~4.2 (m, 1H, CH -NH), ~3.8-3.6 (m, 4H, CH ₂OH), ~1.9-1.5 (m, 4H, -CH ₂-CH ₂-). The NH and OH proton signals may be broad and their chemical shifts can vary; they will exchange upon addition of D₂O[12]. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~168 (C=O), ~134 (Ar-C), ~131 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~63 (CH₂OH), ~60 (CH₂OH), ~52 (CH-NH), ~30 (CH₂), ~28 (CH₂). |

| Mass Spec (ESI+) | m/z: 224.13 [M+H]⁺, 246.11 [M+Na]⁺ for C₁₂H₁₇NO₃ (Calc. Mass: 223.27)[2]. |

Safety Precautions

-

Benzoyl Chloride: Is corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Dichloromethane (DCM): Is a volatile and suspected carcinogen. All operations involving DCM should be performed in a fume hood.

-

Triethylamine (TEA): Is flammable and corrosive. Avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

-

Low Yield: May result from incomplete reaction or loss during work-up. Ensure anhydrous conditions as moisture will hydrolyze benzoyl chloride. Confirm complete consumption of starting material by TLC before quenching.

-

Presence of O-acylated byproduct: If the reaction temperature was too high, a di-benzoylated product may form. This is typically less polar than the desired product and can be separated by column chromatography.

-

Difficulty in Purification: If the product streaks significantly on TLC, consider using a different stationary phase like alumina or employing reversed-phase chromatography[8]. Adding a small amount of base (e.g., 0.5% TEA) to the eluent during normal-phase chromatography can also improve peak shape for amine-containing compounds.

References

-

Unacademy. Benzoylation. [Link]

-

National Center for Biotechnology Information. Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. [Link]

- Google Patents.

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

Wikipedia. Benzamide. [Link]

-

Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

-

SciSpace. Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. [Link]

-

Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

-

ACS Publications. Catalytic Regioselective Benzoylation of 1,2-trans-Diols in Carbohydrates with Benzoyl Cyanide. [Link]

-

ResearchGate. Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. [Link]

-

Scribd. Benzoylation. [Link]

-

ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

National Center for Biotechnology Information. 2-Aminopentane-1,5-diol. [Link]

-